Antiviral Potency Against Herpes Simplex Viruses (HSV-1 and HSV-2) Including Acyclovir-Resistant Strains
Mappicine Ketone exhibits antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in the low micromolar range (3–13 μM) [1]. Critically, it retains full activity against acyclovir-resistant HSV-1 and HSV-2 strains, and cross-resistance studies demonstrate that MPK-resistant mutants remain susceptible to acyclovir, confirming a distinct, non-overlapping antiviral mechanism [2].
| Evidence Dimension | Antiviral activity against HSV-1 and HSV-2 |
|---|---|
| Target Compound Data | EC₅₀ = 3–13 μM (low micromolar range) for wild-type HSV-1 and HSV-2 |
| Comparator Or Baseline | Acyclovir (ACV) - activity lost against ACV-resistant strains; Mappicine Ketone - retains full activity |
| Quantified Difference | Mappicine Ketone maintains antiviral efficacy against ACV-resistant strains where acyclovir fails |
| Conditions | In vitro antiviral assays against HSV-1 and HSV-2 in cell culture |
Why This Matters
This profile demonstrates that Mappicine Ketone targets a different viral mechanism than acyclovir, making it essential for studies of acyclovir-resistant herpesvirus infections and novel antiviral target identification.
- [1] Comins, D. L.; Saha, J. K. Concise Synthesis of Mappicine Ketone and (±)-Mappicine. J. Org. Chem. 1996, 61 (26), 9623–9624. View Source
- [2] Pendrak, I.; Wittrock, R.; Kingsbury, W. D. Synthesis and Anti-HSV Activity of Methylenedioxy Mappicine Ketone Analogs. J. Org. Chem. 1995, 60 (9), 2912–2915. View Source
